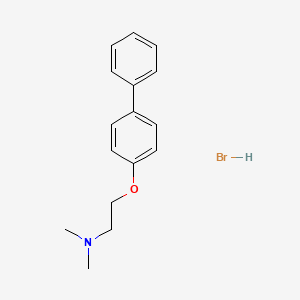![molecular formula C20H45NO6Si2 B12670764 N,N-Bis[(triethoxysilyl)methyl]cyclohexylamine CAS No. 80228-87-1](/img/structure/B12670764.png)
N,N-Bis[(triethoxysilyl)methyl]cyclohexylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis[(triethoxysilyl)methyl]cyclohexylamine is a chemical compound with the molecular formula C20H45NO6Si2. It is a silane-based compound that contains both organic and inorganic components, making it a versatile molecule in various applications. The compound is characterized by its ability to form strong bonds with both organic and inorganic materials, which makes it useful in a wide range of scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis[(triethoxysilyl)methyl]cyclohexylamine typically involves the reaction of cyclohexylamine with triethoxysilane derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include triethoxysilane and cyclohexylamine, and the reaction is often catalyzed by acids or bases to facilitate the formation of the silane bonds .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that ensure high yield and purity of the compound. The process typically includes the use of advanced reactors and purification systems to remove any impurities and by-products. The production methods are designed to be cost-effective and environmentally friendly, adhering to industry standards and regulations .
Chemical Reactions Analysis
Types of Reactions
N,N-Bis[(triethoxysilyl)methyl]cyclohexylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different silane derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the silicon atoms.
Substitution: The compound can participate in substitution reactions where the triethoxysilyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organic and inorganic acids and bases. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield silanol derivatives, while substitution reactions can produce a wide range of functionalized silanes .
Scientific Research Applications
N,N-Bis[(triethoxysilyl)methyl]cyclohexylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of advanced materials and as a coupling agent in various chemical reactions.
Biology: Employed in the modification of biomolecules and as a linker in bioconjugation techniques.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its strong bonding properties
Mechanism of Action
The mechanism of action of N,N-Bis[(triethoxysilyl)methyl]cyclohexylamine involves its ability to form strong covalent bonds with both organic and inorganic substrates. This is achieved through the interaction of the triethoxysilyl groups with various functional groups on the target molecules. The compound can also undergo hydrolysis to form silanol groups, which further enhances its bonding capabilities .
Comparison with Similar Compounds
Similar Compounds
N,N-Bis[(diphenylphosphino)methyl]-3-(triethoxysilyl)propylamine: Similar in structure but contains diphenylphosphino groups instead of cyclohexylamine.
N,N-Bis[(triethoxysilyl)methyl]cyclohexanamine: A closely related compound with slight variations in the organic component
Uniqueness
N,N-Bis[(triethoxysilyl)methyl]cyclohexylamine is unique due to its specific combination of triethoxysilyl and cyclohexylamine groups, which provide it with distinct bonding properties and reactivity. This makes it particularly useful in applications requiring strong and stable bonds between organic and inorganic materials .
Properties
CAS No. |
80228-87-1 |
|---|---|
Molecular Formula |
C20H45NO6Si2 |
Molecular Weight |
451.7 g/mol |
IUPAC Name |
N,N-bis(triethoxysilylmethyl)cyclohexanamine |
InChI |
InChI=1S/C20H45NO6Si2/c1-7-22-28(23-8-2,24-9-3)18-21(20-16-14-13-15-17-20)19-29(25-10-4,26-11-5)27-12-6/h20H,7-19H2,1-6H3 |
InChI Key |
SCSFDJZWDRBMHD-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CN(C[Si](OCC)(OCC)OCC)C1CCCCC1)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-Isocyanato-4-methylphenyl)methyl]-M-phenylene diisocyanate](/img/structure/B12670690.png)
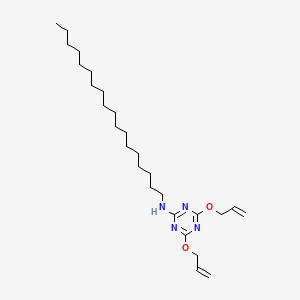
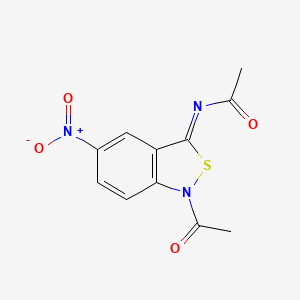
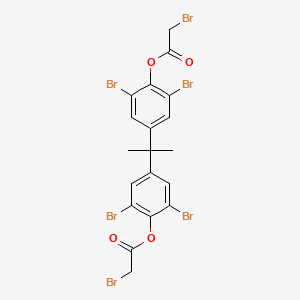
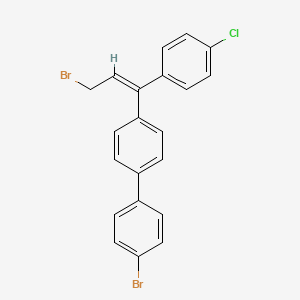
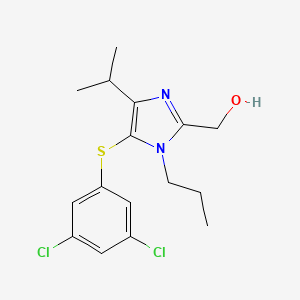
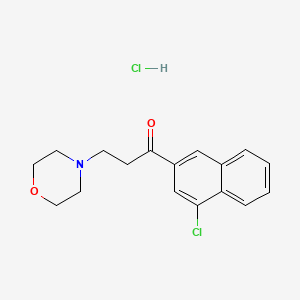
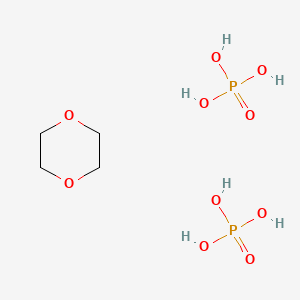
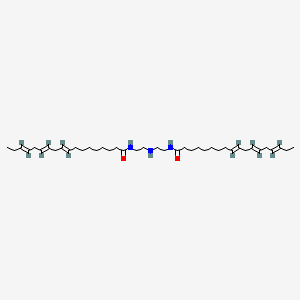
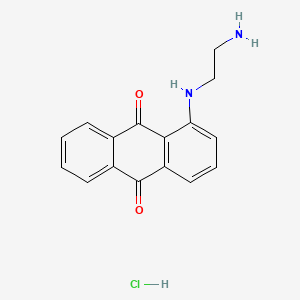
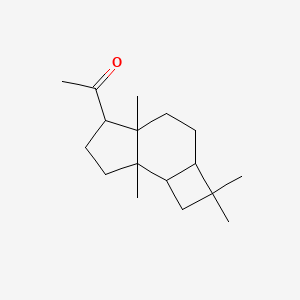
![2,2'-[[3-(Dodecyloxy)propyl]imino]bisethanol](/img/structure/B12670737.png)
![Methyl 2-[[(octahydro-5,5-dimethyl-1-naphthyl)methylene]amino]benzoate](/img/structure/B12670738.png)
